molecular formula C29H53NO5 B563671 [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate CAS No. 1356930-46-5

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate

Cat. No.: B563671
CAS No.: 1356930-46-5
M. Wt: 498.763
InChI Key: AHLBNYSZXLDEJQ-HDVRVJOHSA-N
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Description

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate is a complex organic compound that features multiple functional groups, including an oxetane ring, a formamido group, and a trideuterio substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate can be approached through several steps:

    Formation of the oxetane ring: This can be achieved through the cyclization of a suitable precursor, such as a 3-hydroxy-4-hexylbutanoic acid derivative, under acidic or basic conditions.

    Attachment of the tridecan-2-yl group: This step involves the coupling of the oxetane intermediate with a tridecan-2-yl halide or similar reagent, possibly using a palladium-catalyzed cross-coupling reaction.

    Introduction of the formamido group: This can be done by reacting the intermediate with formamide or a formamido-protecting group under appropriate conditions.

    Deuterium incorporation: The trideuterio substitution can be introduced through hydrogen-deuterium exchange reactions using deuterium gas or deuterated reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxetane ring and the hexyl chain, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the formamido group or the oxetane ring, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tridecan-2-yl group, using reagents like sodium azide or thiolates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide, thiolates, or halide reagents under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of amines, alcohols, or alkanes.

    Substitution: Formation of azides, thiols, or halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Study of reaction mechanisms: Its unique structure makes it a valuable model compound for studying reaction mechanisms in organic chemistry.

Biology

    Biological activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Biochemical studies: It can be used in biochemical studies to understand the interactions of similar compounds with biological targets.

Medicine

    Drug development:

    Diagnostic tools: The compound could be used in the development of diagnostic tools or imaging agents.

Industry

    Materials science:

    Catalysis: The compound may serve as a catalyst or catalyst precursor in industrial chemical reactions.

Mechanism of Action

The mechanism of action of [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The deuterium substitution could influence the compound’s metabolic stability and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate: Similar structure but without the trideuterio substitution.

    [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-amino-4-methylpentanoate: Similar structure but with an amino group instead of a formamido group.

Uniqueness

The presence of the trideuterio substitution in [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate makes it unique, as this can significantly affect its chemical and biological properties, such as metabolic stability and reaction kinetics.

Properties

IUPAC Name

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26+,27-/m0/s1/i3D3/t23?,24-,25-,26+,27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLBNYSZXLDEJQ-DFASSHJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C)C[C@H](C(=O)O[C@@H](CCCCCCCCCCC)C[C@H]1[C@@H](C(=O)O1)CCCCCC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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